1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring fused to an amino acid structure
Preparation Methods
The synthesis of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to various biochemical compounds and can influence cellular processes through its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene.
1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: This compound shares a similar structure but lacks the amino group.
Properties
CAS No. |
756765-09-0 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-1-3-7(12)4-2-6/h1-4,8,12H,5,11H2,(H,13,14) |
InChI Key |
UFJAIWQUSKFOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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